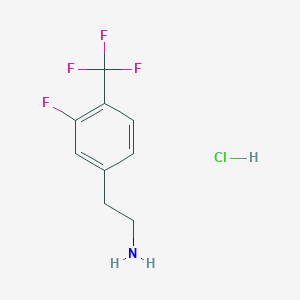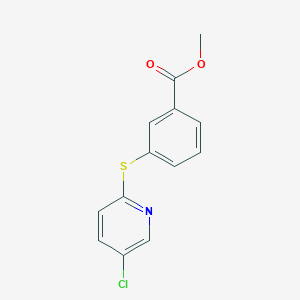
9-(3-Oxoprop-1-enyl)adenine
Vue d'ensemble
Description
9-(3-Oxoprop-1-enyl)adenine is a chemical compound that features an adenine moiety attached to a prop-2-enal group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The adenine component is a well-known nucleobase, which plays a crucial role in the structure of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Oxoprop-1-enyl)adenine typically involves the reaction of adenine with an appropriate aldehyde under specific conditions. One common method involves the use of a base to deprotonate the adenine, followed by the addition of prop-2-enal. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-(3-Oxoprop-1-enyl)adenine can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Adenin-9-yl) propanoic acid.
Reduction: 3-(Adenin-9-yl) propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-(3-Oxoprop-1-enyl)adenine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-(3-Oxoprop-1-enyl)adenine involves its interaction with biological molecules such as nucleic acids and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on these molecules, potentially altering their function. This interaction can affect various molecular pathways, including those involved in cell signaling and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Adenin-9-yl) propionamide: Similar structure but with an amide group instead of an aldehyde.
3-(Adenin-9-yl) propanoic acid: Oxidized form of 9-(3-Oxoprop-1-enyl)adenine.
3-(Adenin-9-yl) propanol: Reduced form of this compound.
Uniqueness
This compound is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This versatility makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H7N5O |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
3-(6-aminopurin-9-yl)prop-2-enal |
InChI |
InChI=1S/C8H7N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h1-5H,(H2,9,10,11) |
Clé InChI |
LYXOMQKQLZJTQN-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C=CC=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(3,3,3-Trifluoropropyl)carbamoyl]nicotinic acid](/img/structure/B8343690.png)


![2-Methylbenzoic acid [1-(4-pyridinyl)ethylidene]hydrazide](/img/structure/B8343710.png)

![2-[2-(4-Chlorophenyl)ethoxy]ethyl methanesulfonate](/img/structure/B8343718.png)





